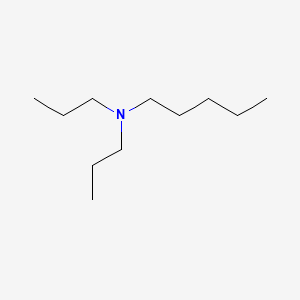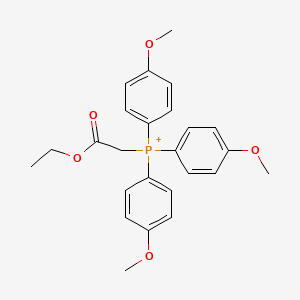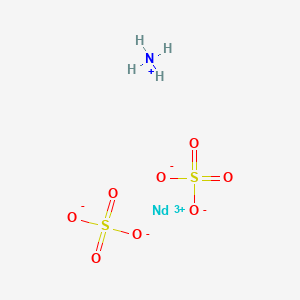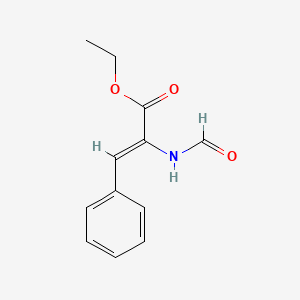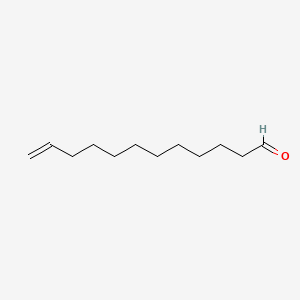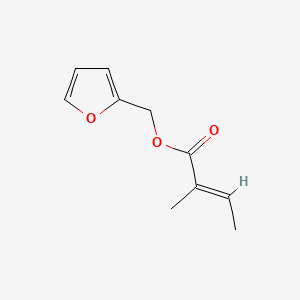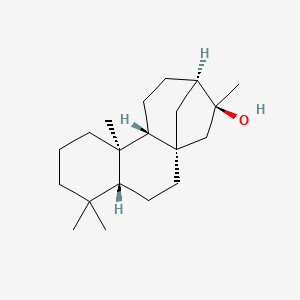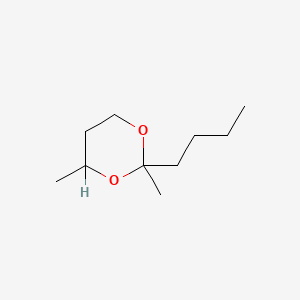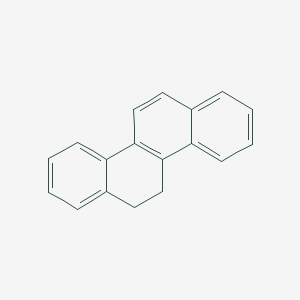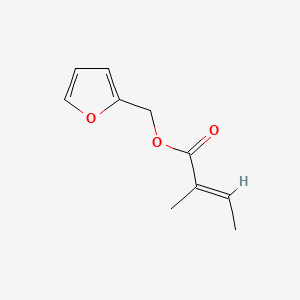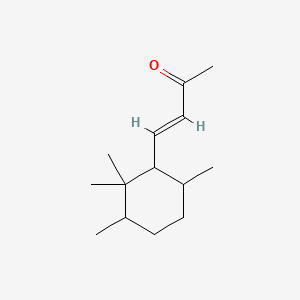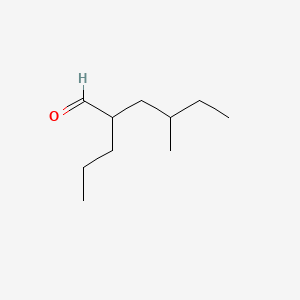
3-O-Digalloylshikimic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Digalloylshikimic acid is a naturally occurring compound derived from plant sources. It is a type of phenolic acid, specifically a galloyl derivative of shikimic acid. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Digalloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce shikimic acid, which is then chemically modified to introduce the galloyl groups. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Digalloylshikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where the galloyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products:
Oxidation: Produces quinones and other oxidized phenolic compounds.
Reduction: Yields less oxidized phenolic acids.
Substitution: Results in various substituted phenolic derivatives.
Applications De Recherche Scientifique
3-O-Digalloylshikimic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mécanisme D'action
The biological effects of 3-O-Digalloylshikimic acid are primarily due to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
- 3,4,5-Tri-O-galloylshikimic acid
- 5-Galloylshikimic acid
- 5-O-p-Coumaroylquinic acid
Comparison: 3-O-Digalloylshikimic acid is unique due to its specific galloyl substitution pattern, which imparts distinct biological activities. Compared to 3,4,5-Tri-O-galloylshikimic acid, it has fewer galloyl groups, which may result in different antioxidant and anti-inflammatory properties. 5-Galloylshikimic acid and 5-O-p-Coumaroylquinic acid also share similar phenolic structures but differ in their specific substitutions and biological activities .
Propriétés
Numéro CAS |
95719-52-1 |
|---|---|
Formule moléculaire |
C21H18O13 |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
(3R,4R,5R)-5-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-4,6,12,14,17,22-28H,5H2,(H,29,30)/t12-,14-,17-/m1/s1 |
Clé InChI |
PKRKPJWPNZPNCK-SUYBPPKGSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



